1-(4-ethylphenyl)-7,8-dimethyl-3-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
This compound belongs to the pyrimido-triazinone class, characterized by a fused bicyclic core (pyrimidine and triazine rings) with distinct substituents: a 4-ethylphenyl group at position 1, methyl groups at positions 7 and 8, and a morpholine-containing propyl chain at position 2. The morpholine moiety enhances solubility and bioavailability, while the ethylphenyl group may influence target binding affinity. Synthesis likely involves multi-step heterocyclic annulation, akin to methods described for related triazinones .
Properties
Molecular Formula |
C23H33N5O2 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-7,8-dimethyl-3-(3-morpholin-4-ylpropyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C23H33N5O2/c1-4-20-6-8-21(9-7-20)27-16-26(11-5-10-25-12-14-30-15-13-25)17-28-22(29)18(2)19(3)24-23(27)28/h6-9H,4-5,10-17H2,1-3H3 |
InChI Key |
NODNSIZBZFKZQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CN(CN3C2=NC(=C(C3=O)C)C)CCCN4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethylphenyl)-7,8-dimethyl-3-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multiple steps, including the formation of the pyrimido[1,2-a][1,3,5]triazin-6-one core and subsequent functionalization. Common synthetic routes may involve:
Cyclization reactions: Formation of the triazinone core through cyclization of appropriate precursors.
Substitution reactions: Introduction of the ethylphenyl and morpholinylpropyl groups via nucleophilic substitution reactions.
Methylation: Introduction of methyl groups at specific positions using methylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethylphenyl)-7,8-dimethyl-3-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles and electrophiles: For substitution reactions, common nucleophiles and electrophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(4-ethylphenyl)-7,8-dimethyl-3-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-7,8-dimethyl-3-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interaction with cellular receptors to modulate their activity.
Signal transduction pathways: Affecting intracellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Table 1: Structural Comparison with Key Analogs
Key Observations :
- The target compound’s morpholine-propyl chain contrasts with ZINC00027361’s ethylpiperazine group, both aiming to improve solubility but differing in ring basicity .
- Unlike aglaithioduline, the target lacks a hydroxamate moiety critical for HDAC inhibition, suggesting divergent mechanisms .
Molecular Similarity Metrics
Table 2: Computational Similarity Analysis
Insights :
- Pharmacokinetic similarities to ZINC00027361 (e.g., logP ~3.2, high membrane permeability) hint at shared ADME profiles .
Bioactivity and Target Profiling
Table 3: Bioactivity Clustering
Findings :
- The target’s pyrimido-triazinone core may favor kinase binding via ATP-pocket interactions, diverging from HDAC-focused hydroxamates .
- Hierarchical clustering of bioactivity data suggests shared kinase inhibition patterns with ZINC00027361, despite structural differences .
Limitations and Contradictions
- highlights that bioactivity clustering can occur independently of structural similarity, urging caution in target prediction .
Biological Activity
1-(4-Ethylphenyl)-7,8-dimethyl-3-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one (CAS Number: 1158224-99-7) is a complex heterocyclic compound with potential therapeutic applications. This article explores its biological activity through various studies and data.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 411.5 g/mol. The compound's structure comprises a pyrimidine core substituted with ethyl and morpholine groups, which may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1158224-99-7 |
| Molecular Formula | CHNO |
| Molecular Weight | 411.5 g/mol |
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of various pyrimidine derivatives. While specific data on the compound is limited, related compounds have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
For example, a study reported IC values for COX-1 and COX-2 inhibitors among pyrimidine derivatives:
| Compound | COX-1 IC (µM) | COX-2 IC (µM) |
|---|---|---|
| 3b | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
These findings suggest that structurally similar compounds may exhibit comparable anti-inflammatory activities.
Anticancer Activity
The compound's structural features suggest potential anticancer properties through modulation of cellular pathways involved in tumor growth and proliferation. Studies on related pyrimidine derivatives have indicated their ability to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
Case Studies
Case Study 1: In Vivo Efficacy
A study investigated the efficacy of pyrimidine derivatives in a rat model of inflammation induced by carrageenan. The results showed that certain derivatives significantly reduced paw edema compared to controls, indicating strong anti-inflammatory properties.
Case Study 2: Structure-Activity Relationship (SAR) Analysis
Research into SAR has revealed that modifications on the pyrimidine ring and side chains can enhance biological activity. For instance, the introduction of morpholine groups has been associated with increased potency against COX enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
